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molecular formula C14H22O6 B8497611 Diethyl 2,3-dipropanoylbutanedioate CAS No. 55959-70-1

Diethyl 2,3-dipropanoylbutanedioate

Cat. No. B8497611
M. Wt: 286.32 g/mol
InChI Key: PZQQTBNKQRUZPY-UHFFFAOYSA-N
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Patent
US04382972

Procedure details

Ethyl 3-oxopentanoate (72 g, 0.5 mol) is added dropwise in a nitrogen atmosphere to a suspension of sodium hydride (0.52 mol) in 300 ml of 1:1 anhydrous ether-tetrahydrofuran. After one hour, a solution of iodine (63.5 g, 0.25 mol) in tetrahydrofuran (150 ml) is added and the resulting mixture stirred at ambient temperature for an additional one hour. Water (250 ml) is added and the phases separated. The ether solution is washed with two 50 ml portions of sodium sulfite and dried over sodium sulfate. Removal of the solvent affords 66 g (91%) of diethyl α,β-dipropionylsuccinate. Recrystallization from hexane gives 29 g of solid dimer, mp 80-83 C; IR (CHCl3) 1755, 1730 cm-1 ; NMR (CDCl3) 1.1 (t,6H), 1.3 (t,6H), 2.83 (d of q,4H), 4.18 (q,4H), 4.5 (s,2H).
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step One
[Compound]
Name
ether-tetrahydrofuran
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:9][CH3:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].II.[OH2:15]>O1CCCC1>[C:2]([CH:3]([CH:3]([C:2](=[O:1])[CH2:9][CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:15])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC
Name
Quantity
0.52 mol
Type
reactant
Smiles
[H-].[Na+]
Name
ether-tetrahydrofuran
Quantity
300 mL
Type
solvent
Smiles
Step Two
Name
Quantity
63.5 g
Type
reactant
Smiles
II
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature for an additional one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The ether solution is washed with two 50 ml portions of sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)(=O)C(C(=O)OCC)C(C(=O)OCC)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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